molecular formula C11H16N2O B2893835 (1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol CAS No. 2303549-23-5

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol

Cat. No.: B2893835
CAS No.: 2303549-23-5
M. Wt: 192.262
InChI Key: MOWHMZCQUZFQCK-QWRGUYRKSA-N
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Description

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol is a chiral amino alcohol derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyridine heterocycle and a stereodefined, substituted cyclobutanol ring, makes it a valuable scaffold for the development of novel biologically active compounds . Pyridine derivatives are extensively investigated as modulators of various protein targets, including protein kinases, which are pivotal in cell signaling and are therapeutic targets for diseases such as cancer . Furthermore, structurally similar compounds containing pyridine and amino alcohol motifs are being explored in neuroscience research, particularly as allosteric modulators for G protein-coupled receptors (GPCRs) like the metabotropic glutamate receptor (mGlu5) . This research has significant implications for developing new therapeutic strategies for central nervous system disorders . The specific stereochemistry of this compound provides a defined three-dimensional structure, which is crucial for selective interaction with biological targets. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1-methyl-2-(pyridin-2-ylmethylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(14)6-5-10(11)13-8-9-4-2-3-7-12-9/h2-4,7,10,13-14H,5-6,8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWHMZCQUZFQCK-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NCC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1NCC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a methyl group and a pyridinylmethyl amino substituent, contributing to its unique properties. The chemical formula is C12H16N2O, with a molecular weight of 204.27 g/mol.

Research indicates that compounds similar to this compound exhibit significant interactions with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often implicated in cancer proliferation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .
Anti-inflammatory Demonstrated potential in reducing inflammatory markers in vitro .
Neuroprotective Preliminary studies suggest neuroprotective effects, possibly through modulation of neurotransmitter levels.

Anticancer Activity

A study evaluated the efficacy of this compound on human breast cancer cell lines. The compound showed a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency against the proliferation of these cells.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory responses in macrophages. Results indicated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Pharmacological Profile

The pharmacological profile of this compound suggests it may be effective in treating conditions characterized by excessive cell proliferation or inflammation. Its selective inhibition of CDKs positions it as a promising candidate for cancer therapies.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Key Functional Groups Biological Activity/Application Reference
Target Compound Cyclobutanol Methyl, pyridin-2-ylmethylamino Potential fungicide/metal binder
(1S,2S)-2-Aminocyclobutan-1-ol HCl Cyclobutanol Amino, hydrochloride Synthetic intermediate
Ligand L1 Linear amino alcohol Bis(pyridin-2-ylmethyl)amino, chloro Antioxidant (via metal complexes)
Patent Compound A.2.3 (fungicide) Macrocyclic ester Pyridine-carbonyl, benzyl Complex III inhibitor (fungicidal)
Fluorescent Sensor (21) Thienopyridinone Pyridin-2-ylmethylamino-phenyl Pb²⁺ detection

Preparation Methods

Cyclobutane Core Construction

The Janssen group demonstrated that hyperbaric [2+2] cycloaddition between sulfonyl allenes (e.g., 1a–c ) and benzyl vinyl ether (2 ) at 12 kbar pressure generates 3-sulfonylcyclobutanols (3a–c ) with complete regioselectivity. For the target molecule, substituting the sulfonyl group with a methyl group would require post-cycloaddition modifications:

$$
\text{Allene} + \text{Vinyl Ether} \xrightarrow{\text{12 kbar}} \text{Cyclobutanol Scaffold} \quad
$$

Diastereoselective Amination

Conjugate addition of pyridin-2-ylmethylamine to the cyclobutanone intermediate (derived from 3 ) proceeds with moderate to excellent diastereoselectivity (dr 3:1 to >20:1). Density functional theory (DFT) studies suggest that steric effects from the methyl group and hydrogen bonding between the amine and carbonyl group dictate the (1S,2S) configuration.

Key Data:

Step Conditions Yield (%) dr
Cycloaddition CH₂Cl₂, 12 kbar, 24 h 65–78 N/A
Ketone formation Oxone®, MeOH/H₂O 83–91 N/A
Conjugate amination Et₃N, THF, −20°C 72–89 3:1–5:1

Pyrrolidine Ring Contraction Approach

Iodonitrene-Mediated Contraction

The stereospecific synthesis reported by Tang et al. involves treating enantiopure pyrrolidines (4 ) with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE). This generates cyclobutanes via a 1,4-biradical intermediate with retention of stereochemistry:

$$
\text{Pyrrolidine} \xrightarrow{\text{HTIB, NH}_4^+} \text{Cyclobutane} \quad
$$

Late-Stage Functionalization

Post-contraction, the secondary amine is alkylated with 2-(bromomethyl)pyridine under Miyaura–Buchwald conditions to install the pyridylmethyl group. X-ray crystallography confirms the (1S,2S) configuration when starting from (2S,5R)-pyrrolidine precursors.

Key Data:

Parameter Value Source
Ring contraction yield 24–69%
Alkylation yield 55–68%
ee retention >97%

Catalyst-Free Cyclocondensation

Cyclobutanone-Amine Coupling

A solvent-free protocol from Albrecht et al. reacts 2-hydroxycyclobutanone (5 ) with pyridin-2-ylmethylamine (6 ) at 80°C for 12 h, yielding the racemic cyclobutanol. Enantiomeric resolution is achieved via chiral stationary phase chromatography (CSP-HPLC).

Stereochemical Enhancement

Mitsunobu conditions (DIAD, PPh₃) invert the configuration of the C1 hydroxyl group, enabling access to the (1S,2S) diastereomer from (1R,2S) precursors.

Key Data:

Parameter Value
Cyclocondensation yield 61% (racemic)
CSP-HPLC resolution 99.5% ee
Mitsunobu inversion 88% yield, dr >20:1

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cycloaddition route : High-pressure equipment limits scalability despite excellent atom economy.
  • Ring contraction : Requires chiral pyrrolidine precursors but offers superior stereocontrol.
  • Cyclocondensation : Scalable but necessitates post-synthetic resolution.

Environmental Impact

HTIB and TFE in the contraction method pose waste disposal challenges, whereas the cyclocondensation approach avoids hazardous reagents.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepMethodKey ConditionsReference
Cyclobutane formation[2+2] CycloadditionUV light, inert atmosphere
Hydroxyl introductionBorohydride-oxidationTHF, 0°C to room temperature
Amino group attachmentReductive aminationNaBH₃CN, methanol, 40°C

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Assay Replication : Reproduce studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to confirm target engagement, as the pyridine moiety may interact with hydrophobic pockets in enzymes/receptors .

Basic: What analytical techniques are critical for characterizing stereochemistry and purity?

Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar functional groups .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOE experiments confirm spatial arrangement of substituents .
  • X-ray Crystallography : Provides definitive proof of absolute configuration, especially for crystalline intermediates .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions between the pyridinylmethylamino group and target active sites (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, identifying key residues (e.g., hydrogen bonds with the hydroxyl group) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy, correlating with experimental IC₅₀ values .

Basic: How does the pyridin-2-ylmethylamino group influence physicochemical properties?

Answer:

  • Solubility : The pyridine ring enhances water solubility via hydrogen bonding, though the methyl group may reduce polarity .
  • Stability : The amino group is prone to oxidation; storage under inert atmosphere or with stabilizers (e.g., BHT) is recommended .
  • Bioavailability : LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity, balancing membrane permeability and solubility .

Advanced: What challenges exist in achieving enantioselective synthesis?

Answer:

  • Chiral Induction : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereochemistry during cyclobutane formation .
  • Racemization Risk : Basic or high-temperature conditions may epimerize the amino alcohol; mild conditions (e.g., room temperature, neutral pH) are preferred .
  • Scalability : Chiral auxiliaries (e.g., Evans oxazolidinones) are effective but require additional steps for removal .

Q. Table 2: Enantioselective Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/ee
CatalystRu-BINAP complexes>90% ee
Temperature-20°CMinimizes racemization
SolventDichloromethaneEnhances catalyst activity

Basic: How is stability assessed under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), monitoring degradation via LC-MS .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., oxidation of the cyclobutane ring) .

Advanced: How can researchers address low yield in the final synthetic step?

Answer:

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
  • Byproduct Analysis : Use HRMS to identify side products (e.g., over-reduced amines) and adjust stoichiometry .

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